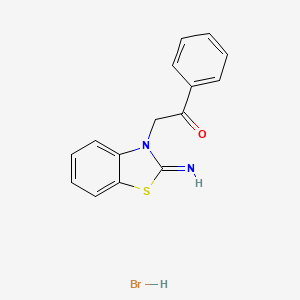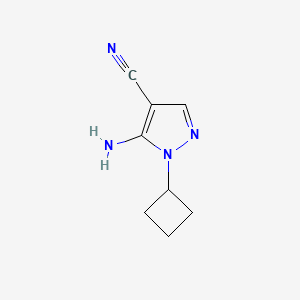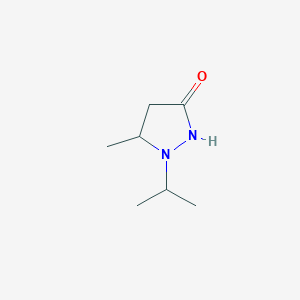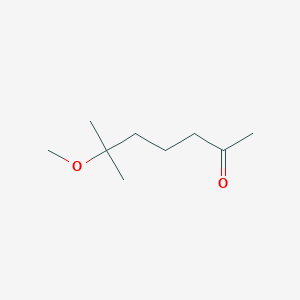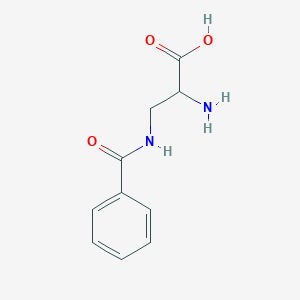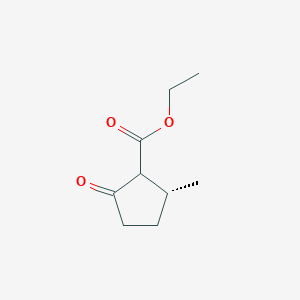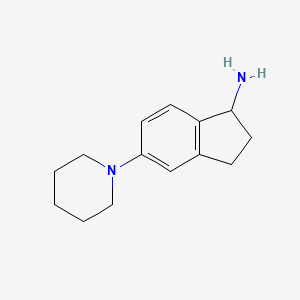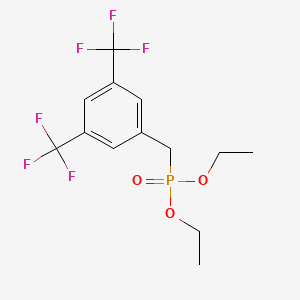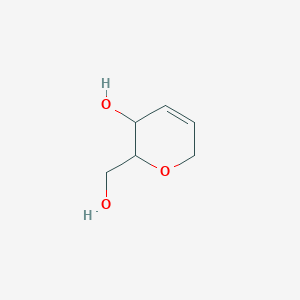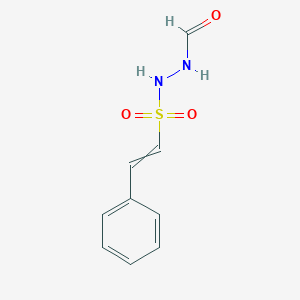
N-(2-phenylethenylsulfonylamino)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethenylsulfonylamino)formamide is an organic compound characterized by the presence of a formamide group attached to a sulfonylamino moiety, which is further connected to a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethenylsulfonylamino)formamide typically involves the reaction of 2-phenylethenylsulfonyl chloride with formamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and yield of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions lead to the formation of sulfone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reaction conditions involve anhydrous solvents and low temperatures.
Substitution: Thiols, amines; reaction conditions vary depending on the nucleophile used and may require catalysts or specific solvents.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonylaminoformamides
科学研究应用
N-(2-phenylethenylsulfonylamino)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2-phenylethenylsulfonylamino)formamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenylethenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- N-(2,4-Dimethylphenyl)formamide
- N-(2-phenylethyl)formamide
- N,N’-diphenylformamidine
Comparison: N-(2-phenylethenylsulfonylamino)formamide is unique due to the presence of both a sulfonylamino group and a phenylethenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-(2,4-Dimethylphenyl)formamide lacks the sulfonyl group, which limits its reactivity in certain chemical reactions. Similarly, N-(2-phenylethyl)formamide does not possess the sulfonyl group, affecting its interaction with biological targets.
属性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
N-(2-phenylethenylsulfonylamino)formamide |
InChI |
InChI=1S/C9H10N2O3S/c12-8-10-11-15(13,14)7-6-9-4-2-1-3-5-9/h1-8,11H,(H,10,12) |
InChI 键 |
VOLAVKUIEOJIEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NNC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


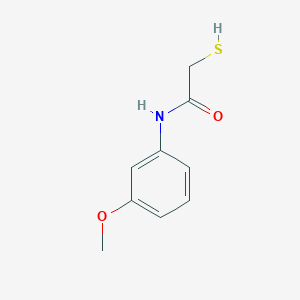

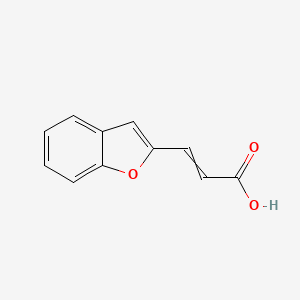
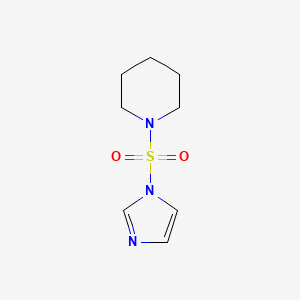
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8706778.png)
